molecular formula C20H26O3 B4985862 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene

1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene

Cat. No. B4985862
M. Wt: 314.4 g/mol
InChI Key: VHDFVUCZVWOHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene, also known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. NPY is a neurotransmitter that is involved in various physiological processes, including appetite regulation, stress response, and cardiovascular function. The Y1 receptor is one of the five known receptors for NPY, and its blockade has been shown to have therapeutic potential in various diseases.

Mechanism of Action

1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 acts as a selective antagonist of the Y1 receptor, which is one of the five known receptors for NPY. NPY is a neurotransmitter that is involved in various physiological processes, including appetite regulation, stress response, and cardiovascular function. The Y1 receptor is primarily involved in the regulation of food intake and body weight. By blocking the Y1 receptor, 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 reduces the effects of NPY on food intake and body weight, leading to potential therapeutic benefits in obesity and related disorders.
Biochemical and Physiological Effects:
1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 has been shown to have various biochemical and physiological effects in animal studies. In rats, 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 has been shown to reduce food intake and body weight, lower blood pressure, and decrease anxiety-like behavior. In addition, 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 has been shown to have beneficial effects on glucose metabolism and insulin sensitivity. These effects are thought to be mediated through the blockade of the Y1 receptor and the reduction of NPY signaling.

Advantages and Limitations for Lab Experiments

1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 has several advantages as a research tool. Its selective blockade of the Y1 receptor allows for the investigation of the specific role of this receptor in various physiological processes. In addition, 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 has been extensively studied and its pharmacological properties are well characterized. However, there are also some limitations to the use of 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 in lab experiments. Its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors such as diet and stress.

Future Directions

There are several future directions for the study of 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226. One potential area of research is the investigation of its effects on other physiological processes, such as cardiovascular function and stress response. In addition, the development of more selective and potent Y1 receptor antagonists may provide additional insights into the role of this receptor in various diseases. Finally, the use of 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 in combination with other therapies may lead to improved outcomes in the treatment of obesity and related disorders.

Synthesis Methods

1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 can be synthesized using a multi-step process involving various chemical reactions. The synthesis method involves the reaction of 2,3-dimethylphenol with ethyl 4-bromobutyrate to form 2,3-dimethyl-4-(4-ethoxyphenoxy)butyric acid. The acid is then converted to its acid chloride derivative using thionyl chloride. The acid chloride is reacted with 1,2-dimethylbenzene in the presence of a base to form 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226.

Scientific Research Applications

1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 has been extensively studied for its potential therapeutic applications. Its selective blockade of the Y1 receptor has been shown to have beneficial effects in various diseases, including obesity, hypertension, and anxiety disorders. In animal studies, 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 has been shown to reduce food intake and body weight, lower blood pressure, and decrease anxiety-like behavior. In humans, 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 has been studied for its potential use in the treatment of hypertension and anxiety disorders.

properties

IUPAC Name

1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-4-21-18-10-12-19(13-11-18)22-14-5-6-15-23-20-9-7-8-16(2)17(20)3/h7-13H,4-6,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDFVUCZVWOHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Ethoxyphenoxy)butoxy]-2,3-dimethylbenzene

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